5-(Chloromethyl)isoquinoline: A Comprehensive Technical Guide for Advanced Research and Development
5-(Chloromethyl)isoquinoline: A Comprehensive Technical Guide for Advanced Research and Development
CAS Number: 76518-58-6
Introduction
5-(Chloromethyl)isoquinoline is a key heterocyclic building block that holds significant potential for innovation in the fields of medicinal chemistry and materials science.[1] As a derivative of isoquinoline, a structural motif prevalent in a vast array of natural alkaloids and pharmacologically active compounds, this molecule offers a unique combination of a rigid, aromatic scaffold and a reactive chloromethyl group.[2][3] This guide provides an in-depth exploration of 5-(chloromethyl)isoquinoline, from its fundamental properties and synthesis to its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.
Core Properties of 5-(Chloromethyl)isoquinoline
A thorough understanding of the physicochemical properties of a molecule is paramount for its effective utilization in research and synthesis.
| Property | Value | Source |
| CAS Number | 76518-58-6 | [N/A] |
| Molecular Formula | C₁₀H₈ClN | [N/A] |
| Molecular Weight | 177.63 g/mol | [N/A] |
| Appearance | Likely a solid at room temperature, given the properties of similar isoquinoline derivatives. | [N/A] |
| Melting Point | Not readily available in public literature. | [N/A] |
| Boiling Point | Not readily available in public literature. | [N/A] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | [N/A] |
Strategic Synthesis of 5-(Chloromethyl)isoquinoline
A direct, documented synthesis of 5-(chloromethyl)isoquinoline is not widely available in peer-reviewed literature. However, a logical and efficient synthetic pathway can be proposed based on established organic chemistry principles. This multi-step synthesis leverages readily available starting materials and well-understood transformations.
start [label="Isoquinoline-5-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="5-(Hydroxymethyl)isoquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="5-(Chloromethyl)isoquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> intermediate [label=" Reduction (e.g., NaBH₄) "]; intermediate -> product [label=" Chlorination (e.g., SOCl₂) "]; }
A proposed synthetic pathway to 5-(Chloromethyl)isoquinoline.
Step-by-Step Methodology:
Part 1: Reduction of Isoquinoline-5-carbaldehyde
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve isoquinoline-5-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.
-
Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The molar equivalent of the reducing agent should be carefully calculated to ensure complete reduction of the aldehyde.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a dilute acid. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(hydroxymethyl)isoquinoline.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-(hydroxymethyl)isoquinoline.
Part 2: Chlorination of 5-(Hydroxymethyl)isoquinoline
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 5-(hydroxymethyl)isoquinoline in an anhydrous aprotic solvent like dichloromethane or chloroform.
-
Chlorinating Agent: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the solution at 0°C. The use of a slight excess of the chlorinating agent is often beneficial for driving the reaction to completion. A small amount of a catalyst, like dimethylformamide (DMF), can be added when using oxalyl chloride.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Solvent Removal: Upon completion, remove the excess solvent and chlorinating agent under reduced pressure.
-
Work-up: Carefully add ice-cold water to the residue to quench any remaining reactive species. Neutralize the solution with a mild base, such as sodium bicarbonate, and extract the product with an organic solvent.
-
Final Purification: Dry the combined organic extracts, concentrate, and purify the resulting crude 5-(chloromethyl)isoquinoline by column chromatography or recrystallization to yield the final product.
The Reactive Nature of the Chloromethyl Group: A Gateway to Molecular Diversity
The synthetic utility of 5-(chloromethyl)isoquinoline lies in the reactivity of its chloromethyl group. This functional group behaves as a benzylic-like halide, making it an excellent electrophile for nucleophilic substitution reactions.[4][5] This reactivity allows for the facile introduction of the isoquinolin-5-ylmethyl moiety into a wide range of molecules.
start [label="5-(Chloromethyl)isoquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="5-(Nu-methyl)isoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Cl⁻", shape=plaintext];
start -> product [label=" S_N reaction "]; nucleophile -> product; start -> byproduct [style=dashed]; }
Nucleophilic substitution at the chloromethyl group.
The benzylic-like nature of the carbon-chlorine bond is stabilized by the adjacent isoquinoline ring system, facilitating its cleavage. This allows for reactions with a diverse array of nucleophiles, including:
-
Amines: To form secondary or tertiary amines, which are common functionalities in bioactive molecules.
-
Alcohols and Phenols: To generate ethers.
-
Thiols: To produce thioethers.
-
Cyanide: To synthesize nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.
-
Carboxylates: To form esters.
-
Azides: Leading to the formation of azides, which are precursors to amines via reduction or can be used in "click" chemistry.
This versatility makes 5-(chloromethyl)isoquinoline a valuable intermediate for constructing libraries of compounds for high-throughput screening in drug discovery programs.[6][7]
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[2][3][8] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[9][10][11] The introduction of a substituent at the 5-position of the isoquinoline ring can significantly modulate the pharmacological profile of the parent molecule.[10]
5-(Chloromethyl)isoquinoline serves as a critical starting material for the synthesis of novel 5-substituted isoquinoline derivatives.[12] The ability to easily introduce various functional groups via the chloromethyl handle allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds. This approach is fundamental in the design and optimization of lead compounds in drug discovery. For instance, the isoquinoline-5-sulfonamide moiety has been investigated as an inhibitor of protein kinase B, a key target in cancer therapy.[13]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Given its reactive nature, 5-(chloromethyl)isoquinoline should be treated as a potential irritant and lachrymator.
Analytical Characterization
The identity and purity of 5-(chloromethyl)isoquinoline should be confirmed using a combination of modern analytical techniques.
sample [label="5-(Chloromethyl)isoquinoline Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#FBBC05", fontcolor="#202124"]; ms [label="Mass Spectrometry\n(MS)", fillcolor="#FBBC05", fontcolor="#202124"]; ir [label="Infrared Spectroscopy\n(IR)", fillcolor="#FBBC05", fontcolor="#202124"]; purity [label="Purity Assessment\n(e.g., HPLC, GC)", fillcolor="#FBBC05", fontcolor="#202124"]; confirmation [label="Structural Confirmation and Purity Verified", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
sample -> nmr; sample -> ms; sample -> ir; sample -> purity; nmr -> confirmation; ms -> confirmation; ir -> confirmation; purity -> confirmation; }
A typical analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the nitrogen atom and the chloromethyl group.[18][19] A key diagnostic signal will be a singlet in the benzylic region (typically around 4.5-5.0 ppm) corresponding to the two protons of the -CH₂Cl group.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shift of the benzylic carbon will be a key indicator of the presence of the chloromethyl group.[20][21]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.[22] The mass spectrum will show a molecular ion peak (M⁺) at m/z 177 and an M+2 peak at m/z 179 with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.[23] Fragmentation patterns will likely involve the loss of the chloromethyl group or the chlorine atom.[24][25][26]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the isoquinoline ring.[27][28][29][30] A key feature will be the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum.
Conclusion
5-(Chloromethyl)isoquinoline is a versatile and valuable building block for chemical synthesis, particularly in the realm of drug discovery and development. Its unique structural features and the reactivity of its chloromethyl group provide a powerful tool for the creation of diverse molecular architectures. A solid understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully harness the potential of this important chemical intermediate in their scientific endeavors.
References
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). ResearchGate. Retrieved from [Link]
-
Benzyl chloride is reacted with different nucleophiles (HO , CH _3COO^-, PhO^-, CH_3O^-). (n.d.). Gauth. Retrieved from [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PubMed. Retrieved from [Link]
-
Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). PubMed. Retrieved from [Link]
-
The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? (2018). Quora. Retrieved from [Link]
-
Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. (1995). PubMed. Retrieved from [Link]
-
Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (n.d.). SciELO. Retrieved from [Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides. (n.d.). ACS Publications. Retrieved from [Link]
-
Safety data sheet. (2023). CPAChem. Retrieved from [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. (n.d.). AIP Publishing. Retrieved from [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of. (n.d.). [Source not provided]. Retrieved from [Link]
-
Isoquinoline derivatives and its medicinal activity. (2024). [Source not provided]. Retrieved from [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Isoquinoline. (n.d.). NIST WebBook. Retrieved from [Link]
-
Isoquinoline. (n.d.). SpectraBase. Retrieved from [Link]
-
Isoquinoline. (n.d.). SpectraBase. Retrieved from [Link]
-
Isoquinoline. (n.d.). SpectraBase. Retrieved from [Link]
-
An efficient low-temperature route to polycyclic isoquinoline salt synthesis via C-H activation with [Cp*MCl2]2 (M = Rh, Ir). (2008). PubMed. Retrieved from [Link]
-
Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI. Retrieved from [Link]
-
Common isoquinoline synthesis reactions. (2023). Jinjing Chemical. Retrieved from [Link]
-
Synthesis of a-ring-substituted 5,6,8,12B-tetrahydroisoindolo[1,2-A] isoquinolin-8-ones. (2025). ResearchGate. Retrieved from [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
A Concise Total Synthesis of the Fungal Isoquinoline Alkaloid TMC-120B. (2022). PubMed. Retrieved from [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH. Retrieved from [Link]
-
Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
Infrared IR Spectroscopy in Metabolomics. (2023). YouTube. Retrieved from [Link]
Sources
- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. news.umich.edu [news.umich.edu]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]
- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 9. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. fr.cpachem.com [fr.cpachem.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. ias.ac.in [ias.ac.in]
- 19. benchchem.com [benchchem.com]
- 20. spectrabase.com [spectrabase.com]
- 21. spectrabase.com [spectrabase.com]
- 22. researchgate.net [researchgate.net]
- 23. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. scielo.br [scielo.br]
- 26. cdnsciencepub.com [cdnsciencepub.com]
- 27. pubs.aip.org [pubs.aip.org]
- 28. Isoquinoline [webbook.nist.gov]
- 29. spectrabase.com [spectrabase.com]
- 30. m.youtube.com [m.youtube.com]
